taxezopidine N
Description
Taxezopidine N is a taxane diterpenoid identified within the 6/8/6-taxane structural subclass, characterized by a C-12,17-ether ring . It belongs to a broader family of taxezopidine compounds derived primarily from Taxus species (e.g., Taxus cuspidata, Taxus yunnanensis).
Properties
Molecular Formula |
C39H51NO13 |
|---|---|
Molecular Weight |
741.8 g/mol |
IUPAC Name |
[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (3R)-3-(dimethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C39H51NO13/c1-20-28(53-31(46)17-27(40(9)10)25-14-12-11-13-15-25)18-30(49-21(2)41)37(7)32(20)33(50-22(3)42)26-16-29(45)38(8)39(47,36(26,6)19-48-38)35(52-24(5)44)34(37)51-23(4)43/h11-15,26-28,30,32-35,47H,1,16-19H2,2-10H3/t26-,27+,28-,30-,32-,33+,34-,35-,36-,37+,38+,39-/m0/s1 |
InChI Key |
PQJOHGQAPUPRJS-KDPJYAIESA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C[C@H](C5=CC=CC=C5)N(C)C |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)CC(C5=CC=CC=C5)N(C)C |
Synonyms |
taxezopidine N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Taxezopidines
Structural Features
Taxezopidine N is grouped under 6/8/6-taxanes with a C-12,17-ether ring, distinguishing it from other taxezopidines like taxezopidine A (C-13,17-ether ring) and taxezopidine L (C-9,13-ether ring) . Key structural differences include:
- Ether Ring Position : The C-12,17-ether ring in this compound alters proton coupling constants and NMR chemical shifts compared to C-13,17 or C-9,13 analogues. For example, H-17 protons in taxezopidine A resonate at δ 3.08 and 3.50 (J = 8.1 Hz), whereas this compound’s H-12/17 signals remain uncharacterized .
- Substituents : this compound likely shares acetyloxy and hydroxyl groups common in taxanes but differs in side-chain modifications (e.g., cinnamate or benzoate esters present in taxezopidine G/L) .
Table 1: Structural Comparison of Selected Taxezopidines
Physicochemical Properties
Limited data exist for this compound, but comparisons can be drawn from structurally analogous compounds:
- Boiling Point : Taxezopidine L exhibits a boiling point of 773.3±60.0°C, higher than taxezopidine G (666.9±55.0°C), likely due to its larger molecular weight (754.77 vs. 608.72 g/mol) .
- Optical Rotation : Taxezopidine G ([α]D = +25.2°) and taxezopidine L ([α]D = +94° in CHCl₃) demonstrate significant optical activity, reflecting stereochemical complexity .
- Solubility : Taxezopidines generally dissolve in chloroform, DMSO, or ethyl acetate, as seen in taxezopidine H (CAS: 205440-23-9) .
Pharmacological and Bioactive Potential
While this compound’s bioactivity is undocumented, related compounds show diverse effects:
- Taxezopidine G : Structural similarity to paclitaxel precursors suggests possible microtubule-stabilizing activity, though unconfirmed .
- Taxusquinone: A structurally distinct taxane with antioxidant activity (81.29% DPPH inhibition at 150 μg/mL), highlighting functional diversity within the taxane family .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
